molecular formula C9H11NO4 B1211205 3-(3-Hydroxy-2-methyl-4-oxo-1-pyridinyl)propanoic acid

3-(3-Hydroxy-2-methyl-4-oxo-1-pyridinyl)propanoic acid

Cat. No. B1211205
M. Wt: 197.19 g/mol
InChI Key: DCJAWPYJSRHQRN-UHFFFAOYSA-N
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Patent
US06294152B1

Procedure details

A reaction analogous to that used for the synthesis of 3-hydroxy-1,2-dimethyl-4-pyridinone was employed starting with β-alanine (2.5 g). No precipitate was observed after concentration and, at this point, the pH was set to 4 with hydrochloric acid. Following extraction with dichloromethane, the solvent was removed by rotary evaporation. Hydrogenolysis was performed as before, although the final product was not recrystallized. An off-white powder was obtained (2.3 g). Proton NMR (D20): 7.89 (d, 1H), 6.88 (d, 1H), 4.39 (t, 2H), 2.76 (t, 2H), 2.38 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7](=[O:8])[CH:6]=[CH:5][N:4]([CH3:9])[C:3]=1[CH3:10].NC[CH2:13][C:14]([OH:16])=[O:15]>>[C:14]([CH2:13][CH2:9][N:4]1[CH:5]=[CH:6][C:7](=[O:8])[C:2]([OH:1])=[C:3]1[CH3:10])([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(N(C=CC1=O)C)C
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
NCCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction analogous to
CONCENTRATION
Type
CONCENTRATION
Details
after concentration
EXTRACTION
Type
EXTRACTION
Details
extraction with dichloromethane
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
was not recrystallized
CUSTOM
Type
CUSTOM
Details
An off-white powder was obtained (2.3 g)

Outcomes

Product
Name
Type
Smiles
C(=O)(O)CCN1C(=C(C(C=C1)=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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